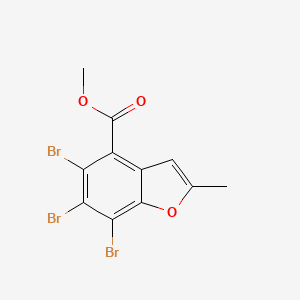

Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate is a brominated benzofuran derivative Benzofurans are a class of organic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate typically involves the oxidative cyclization of methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate. This reaction is catalyzed by palladium (II) and can yield a mixture of methyl 5,6,7-tribromo-2-methyl-benzofuran-4-carboxylate and methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate . The ratio of these products can vary depending on the reaction conditions. Additionally, NBS or NIS mediated cyclization followed by treatment with NaOMe or DBU can furnish the desired benzofuran derivative in good overall yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The bromine atoms can be replaced or modified through oxidative processes.

Reduction: The compound can be reduced to remove bromine atoms or alter the furan ring.

Substitution: Bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the benzofuran ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate: Another brominated derivative with a similar structure but different ring system.

Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which have different substitution patterns but share the benzofuran core.

Uniqueness: Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three bromine atoms and the methyl group on the furan ring make it a versatile compound for various applications.

Biological Activity

Methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate (MBT) is a synthetic compound derived from the benzofuran family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

MBT is characterized by the presence of multiple bromine substituents on the benzofuran ring. The synthesis typically involves bromination reactions followed by esterification processes. The molecular formula is C11H8Br3O2, and its structure can be represented as follows:

Antimicrobial Activity

Antibacterial Properties

Research has shown that MBT exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study evaluated its effectiveness using Minimum Inhibitory Concentration (MIC) assays. The results indicated that MBT had MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potent antibacterial capabilities .

Antifungal Activity

In addition to its antibacterial properties, MBT has also been assessed for antifungal activity. It has shown effectiveness against several fungal strains, including Candida albicans and Aspergillus niger. The compound's antifungal activity was comparable to that of conventional antifungal agents, making it a candidate for further development in antifungal therapies .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of MBT. Preliminary findings suggest that MBT exhibits lower cytotoxicity compared to non-brominated analogs. This reduction in cytotoxicity is attributed to the presence of bromine substituents, which seem to modulate the interaction of the compound with cellular targets .

Case Studies

Several case studies have highlighted the potential therapeutic applications of MBT:

- Neuroprotective Effects : One study investigated the neuroprotective properties of MBT analogs in models of oxidative stress and neuronal injury. The findings suggested that these compounds could protect neuronal cells from damage caused by oxidative stress, indicating a potential role in treating neurodegenerative diseases .

- Anticancer Activity : Another study focused on the anticancer potential of MBT derivatives. The results showed that certain derivatives inhibited cancer cell proliferation in vitro, particularly in breast cancer cell lines. These findings warrant further exploration into the mechanisms underlying the anticancer effects of MBT .

Research Findings Summary Table

| Activity | Tested Organisms | MIC (mg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 | Highly effective against Gram-positive bacteria |

| Escherichia coli | 0.025 | Effective against Gram-negative bacteria | |

| Antifungal | Candida albicans | 0.0048 | Comparable to standard antifungal treatments |

| Aspergillus niger | 0.0098 | Effective against common fungal pathogens | |

| Cytotoxicity | Various cell lines | Low | Lower cytotoxicity than non-brominated analogs |

| Neuroprotection | Neuronal cell models | N/A | Potential protective effects against oxidative stress |

| Anticancer | Breast cancer cell lines | N/A | Inhibition of cell proliferation observed |

Properties

CAS No. |

920752-14-3 |

|---|---|

Molecular Formula |

C11H7Br3O3 |

Molecular Weight |

426.88 g/mol |

IUPAC Name |

methyl 5,6,7-tribromo-2-methyl-1-benzofuran-4-carboxylate |

InChI |

InChI=1S/C11H7Br3O3/c1-4-3-5-6(11(15)16-2)7(12)8(13)9(14)10(5)17-4/h3H,1-2H3 |

InChI Key |

CUMXEELMGZUSRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2O1)Br)Br)Br)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.